Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride
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Overview
Description
Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride is a chemical compound with the molecular formula C22H25ClN4O4 and a molecular weight of 444.92 g/mol . This compound is known for its high purity and versatility in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)butanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,3-benzodiazol-1-yl)butanoic acid: Similar in structure but differs in the position of the benzimidazole ring.
4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: Contains an additional oxo group, altering its chemical properties.
4-(2-Benzimidazolyl)butyric acid: Similar backbone but different functional groups.
Uniqueness
Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility and high purity make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2O2.ClH/c2*14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h2*1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCYKRMCZZRISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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